2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide is an organic compound with a complex structure that includes an amino group, a chloro substituent, and a diethylaminoethyl side chain attached to a benzamide core
Vorbereitungsmethoden
The synthesis of 2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the substitution reactions .
Analyse Chemischer Reaktionen
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro group or other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities, including antibacterial and antioxidant properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it can form ion-associate complexes with bioactive molecules, which can influence receptor interactions and biological activity. The compound’s effects are mediated through pathways involving molecular electrostatics and frontier molecular orbitals .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide can be compared with similar compounds such as:
N-(2-(diethylamino)ethyl)acrylamide: This compound has a similar diethylaminoethyl side chain but differs in its core structure, leading to different chemical and biological properties.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: This compound shares a similar benzamide core but lacks the chloro substituent, which can affect its reactivity and applications.
Eigenschaften
Molekularformel |
C13H20ClN3O |
---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
2-amino-6-chloro-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)9-8-16-13(18)12-10(14)6-5-7-11(12)15/h5-7H,3-4,8-9,15H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
VRLWUMSIQUQSRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.